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Compound of Interest

Compound Name: Methyl 2-bromo-4-nitrobenzoate

Cat. No.: B1591052 Get Quote

An In-Depth Technical Guide to Methyl 2-bromo-4-nitrobenzoate: Synthesis, Reactivity, and

Applications

Introduction
Methyl 2-bromo-4-nitrobenzoate is a highly functionalized aromatic compound that serves as

a versatile intermediate in modern organic synthesis. Its trifunctional nature—featuring a methyl

ester, a bromo substituent, and a nitro group—provides a rich platform for molecular

elaboration, making it a valuable building block for the synthesis of complex target molecules.

For researchers in pharmaceuticals, agrochemicals, and materials science, understanding the

properties and reactivity of this reagent is crucial for developing efficient and robust synthetic

pathways. This guide provides an in-depth exploration of its synthesis, chemical behavior, and

key applications, with a focus on the practical insights required for laboratory implementation.

Physicochemical and Spectroscopic Properties
Methyl 2-bromo-4-nitrobenzoate is typically a crystalline solid at room temperature.[1][2] Its

key properties are summarized below for quick reference. The structural arrangement of the

electron-withdrawing bromo and nitro groups, ortho and para to the methyl ester respectively,

significantly influences the molecule's reactivity and spectroscopic characteristics.

Table 1: Physicochemical Properties of Methyl 2-bromo-4-nitrobenzoate
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Property Value Source(s)

Molecular Formula C₈H₆BrNO₄ [3][4]

Molecular Weight 260.04 g/mol [3][5]

CAS Number 100959-22-6 [1][3][4]

Appearance
Light orange to yellow/green

crystalline powder
[1][2]

Melting Point 82.0 - 86.0 °C [1][2][5]

IUPAC Name
methyl 2-bromo-4-

nitrobenzoate
[1]

Common Synonyms
2-Bromo-4-nitrobenzoic Acid

Methyl Ester
[1][4]

Spectroscopic Profile
Proper characterization is essential for verifying the identity and purity of synthesized or

purchased material. Based on its structure and data from analogous compounds, the expected

spectroscopic data are as follows:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three

aromatic protons and the methyl ester protons. The powerful electron-withdrawing effects of

the nitro and bromo groups will shift the aromatic protons downfield. A singlet integrating to

3H for the methyl ester (-OCH₃) would appear around 3.9-4.0 ppm. The aromatic region

(approx. 7.5-8.5 ppm) will display three protons with splitting patterns dictated by their ortho,

meta, and para relationships.

¹³C NMR: The carbon spectrum will show eight distinct signals. The carbonyl carbon of the

ester will be significantly downfield (approx. 164-166 ppm). The aromatic carbons will appear

in the 120-150 ppm range, with the carbons directly attached to the bromine and nitro groups

being readily identifiable. The methyl carbon will be observed around 52-53 ppm.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional

groups.[6][7] Strong absorption bands are expected for the carbonyl (C=O) stretch of the
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ester at approximately 1720-1740 cm⁻¹. The nitro group (NO₂) will exhibit two characteristic

strong stretching bands: an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric

stretch around 1340-1360 cm⁻¹.[6] Aromatic C-H and C=C stretching bands will also be

present.

Synthesis and Purification
The most common and logical laboratory synthesis of Methyl 2-bromo-4-nitrobenzoate
involves a two-step sequence starting from 2-bromo-4-nitrotoluene. This approach first involves

the oxidation of the methyl group to a carboxylic acid, followed by Fischer esterification.

2-Bromo-4-nitrotoluene 2-Bromo-4-nitrobenzoic Acid

  Step 1: Oxidation 
(KMnO₄, Pyridine/H₂O, Reflux)   Methyl 2-bromo-4-nitrobenzoate

  Step 2: Fischer Esterification 
(CH₃OH, H₂SO₄ cat., Reflux)  

Click to download full resolution via product page

Caption: Two-step synthesis of Methyl 2-bromo-4-nitrobenzoate.

Experimental Protocol: Synthesis
Part A: Oxidation of 2-bromo-4-nitrotoluene

This protocol is adapted from a procedure for the synthesis of the carboxylic acid precursor.[8]

The causality for this step lies in using a strong oxidizing agent (KMnO₄) under heating to

convert the benzylic methyl group into a carboxylic acid.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-bromo-4-

nitrotoluene (1.0 eq) to a mixture of pyridine and water (e.g., a 2:1 v/v ratio).

Reagent Addition: Heat the mixture to approximately 70°C. Add potassium permanganate

(KMnO₄, 5-6 eq) portion-wise over 30-40 minutes to control the exothermic reaction.

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 8-12

hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting

material is consumed.
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Workup: Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

Wash the solid with hot water. Combine the filtrates and cool in an ice bath.

Acidification: Carefully acidify the filtrate with concentrated hydrochloric acid (HCl) until the

pH is less than 2. The product, 2-bromo-4-nitrobenzoic acid, will precipitate as a solid.

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry

thoroughly.

Part B: Fischer Esterification

This protocol is based on the well-established Fischer esterification mechanism, which uses an

acid catalyst and an excess of alcohol to drive the equilibrium towards the ester product.[3][9]

Reaction Setup: Place the dried 2-bromo-4-nitrobenzoic acid (1.0 eq) in a round-bottom

flask. Add a large excess of anhydrous methanol (e.g., 10-20 eq), which acts as both the

solvent and a reactant.

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid

(H₂SO₄, approx. 0.1-0.2 eq).

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx.

65°C). The reaction is typically complete within 2-4 hours. Monitor by TLC.

Workup: Cool the mixture to room temperature and remove the excess methanol under

reduced pressure.

Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic

layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to

neutralize the acid catalyst), and finally with brine.

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure to yield the crude Methyl 2-bromo-4-nitrobenzoate.

Purification Protocol
The crude product can be effectively purified by recrystallization.
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Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of ethyl acetate and

hexanes.

Allow the solution to cool slowly to room temperature, then place it in an ice bath to

maximize crystal formation.

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent,

and dry under vacuum.

Chemical Reactivity and Synthetic Applications
The synthetic utility of Methyl 2-bromo-4-nitrobenzoate stems from the distinct reactivity of its

functional groups. The aromatic ring is electron-deficient due to the strong withdrawing effects

of the nitro and bromo groups, making it susceptible to nucleophilic aromatic substitution

(SNAr). The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling

reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, and it is widely used

in drug development.[10][11] Methyl 2-bromo-4-nitrobenzoate can be coupled with various

aryl or vinyl boronic acids to create complex biaryl structures. The choice of catalyst, ligand,

and base is critical for achieving high yields and is a self-validating system; failure to form

product often points to catalyst deactivation or incorrect base/solvent choice.
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Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

Protocol Outline: Suzuki Coupling

Inert Atmosphere: To a dry Schlenk flask, add Methyl 2-bromo-4-nitrobenzoate (1.0 eq),

the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃,

2.0-3.0 eq).[12]

Degassing: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times.

Solvent & Catalyst: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1). Bubble

argon through the solution for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-

5 mol%) under a positive pressure of argon.[10]
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Reaction: Heat the mixture to 80-100°C with vigorous stirring for 4-12 hours, monitoring by

TLC.

Workup: After cooling, dilute with ethyl acetate and wash with water and brine. Dry the

organic layer, filter, and concentrate. Purify the residue by column chromatography on silica

gel.

Applications in Drug Discovery and Development
Substituted nitrobenzoates are common structural motifs and key intermediates in the

synthesis of active pharmaceutical ingredients (APIs). The functional groups on Methyl 2-
bromo-4-nitrobenzoate allow for its incorporation into larger, more complex molecules with

potential biological activity.

Scaffold for Anti-Inflammatory Drugs: A structurally related compound, 2-Bromo-3-

nitrobenzoic Acid Methyl Ester, is a known intermediate in the synthesis of Balsalazide, an

anti-inflammatory drug used to treat inflammatory bowel disease. This highlights the role of

bromo-nitrobenzoate esters as precursors to pharmacologically active aniline derivatives (via

reduction of the nitro group).

Antimicrobial Agents: Research has shown that derivatives of nitrobenzoates can exhibit

significant biological activity. For instance, various 3-methyl-4-nitrobenzoate derivatives have

been synthesized and evaluated as antifungal drug candidates, showing promising activity

against Candida strains.[13] The core nitrobenzoate structure is crucial to this activity,

making Methyl 2-bromo-4-nitrobenzoate an attractive starting point for the development of

novel antimicrobial agents.

Safety, Handling, and Storage
As with any laboratory chemical, proper handling of Methyl 2-bromo-4-nitrobenzoate is

essential to ensure personnel safety. The primary hazards are skin and eye irritation.[5][12]

Table 2: GHS Hazard Information
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Hazard Class Category Hazard Statement

Skin Corrosion/Irritation 2 H315: Causes skin irritation

Serious Eye Damage/Irritation 2
H319: Causes serious eye

irritation

Safe Handling Procedures
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12][14]

Hand Protection: Handle with impervious gloves (e.g., nitrile). Inspect gloves prior to use

and dispose of them properly after handling.[14]

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[14]

Hygiene: Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the

laboratory.

First-Aid Measures
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

[5][12]

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[5][12]

If Inhaled: Move person to fresh air.

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[15]

Storage
Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]
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Store away from incompatible materials such as strong oxidizing agents.

Conclusion
Methyl 2-bromo-4-nitrobenzoate is a powerful and versatile chemical intermediate whose

value is defined by its readily accessible functional groups. It provides a reliable platform for

building molecular complexity through established synthetic transformations like palladium-

catalyzed cross-coupling and nucleophilic substitution. For drug development professionals

and synthetic chemists, a thorough understanding of its synthesis, reactivity, and handling is a

prerequisite for leveraging its full potential in the creation of novel pharmaceuticals and

advanced materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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